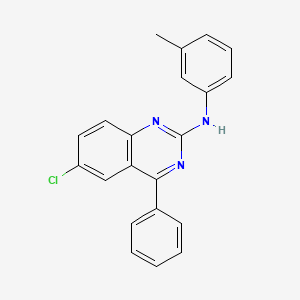![molecular formula C28H29N5O7S B11682116 N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11682116.png)
N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(E)-(4-ヒドロキシ-3,5-ジメトキシフェニル)メチリデン]-2-{[4-フェニル-5-(3,4,5-トリメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]チオ}アセトヒドラジドは、フェニル基、トリアゾール基、ヒドラジド基を組み合わせた複雑な有機化合物です。
準備方法
合成経路と反応条件
N'-[(E)-(4-ヒドロキシ-3,5-ジメトキシフェニル)メチリデン]-2-{[4-フェニル-5-(3,4,5-トリメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]チオ}アセトヒドラジドの合成は、一般的に入手可能な出発物質から始めて、複数のステップを必要とします。主なステップには以下が含まれます。
ヒドラジドの形成: これは、適切なアシルヒドラジドを置換されたベンズアルデヒドと酸性または塩基性条件下で反応させて、ヒドラゾン中間体を形成することを含みます。
トリアゾール環の環化: ヒドラゾン中間体は、その後、多くの場合、オキシ塩化リン(POCl3)などの試薬または他の脱水剤を使用して環化反応を受け、トリアゾール環を形成します。
チオエーテルの形成:
工業生産方法
この化合物の工業生産は、収率と純度を高めるために上記の合成経路の最適化を伴う可能性があります。これには、連続フロー反応器、高度な精製技術、厳しい品質管理対策の使用が含まれる可能性があります。
化学反応解析
反応の種類
N'-[(E)-(4-ヒドロキシ-3,5-ジメトキシフェニル)メチリデン]-2-{[4-フェニル-5-(3,4,5-トリメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]チオ}アセトヒドラジドは、次のようなさまざまな化学反応を起こすことができます。
酸化: フェノール性ヒドロキシル基は、キノンを形成するために酸化することができます。
還元: イミン基は、アミンを形成するために還元することができます。
置換: メトキシ基は、適切な条件下で他の官能基に置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの試薬を使用できます。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤が一般的に使用されます。
置換: 置換反応の条件には、多くの場合、強酸または強塩基と適切な求核剤が含まれます。
主な生成物
これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、フェノール性ヒドロキシル基の酸化はキノンを生成し、イミン基の還元はアミンを生成します。
化学反応の分析
Types of Reactions
N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Conditions for substitution reactions often involve strong acids or bases and suitable nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic hydroxyl group would yield quinones, while reduction of the imine group would yield amines.
科学的研究の応用
N'-[(E)-(4-ヒドロキシ-3,5-ジメトキシフェニル)メチリデン]-2-{[4-フェニル-5-(3,4,5-トリメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]チオ}アセトヒドラジドには、いくつかの科学研究での応用があります。
医薬品化学: 特に、癌や感染症を標的とした、新規薬剤の開発のための足場として使用できます。
有機合成: この化合物は、より複雑な分子の合成における中間体として役立ちます。
材料科学: 特定の電子特性または光学特性を持つ新しい材料の開発に使用される可能性があります。
作用機序
N'-[(E)-(4-ヒドロキシ-3,5-ジメトキシフェニル)メチリデン]-2-{[4-フェニル-5-(3,4,5-トリメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]チオ}アセトヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。この化合物のトリアゾール環は、酵素や受容体と相互作用して、その活性を阻害する可能性があります。フェノール基とメトキシ基も水素結合やその他の相互作用に関与し、化合物の全体的な生物活性に貢献する可能性があります。
類似の化合物との比較
類似の化合物
- N'-[(E)-(4-ヒドロキシフェニル)メチリデン]-2-{[4-フェニル-5-(3,4-ジメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]チオ}アセトヒドラジド
- N'-[(E)-(4-ヒドロキシ-3,5-ジメトキシフェニル)メチリデン]-2-{[4-フェニル-5-(3,4-ジメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]チオ}アセトヒドラジド
独自性
N'-[(E)-(4-ヒドロキシ-3,5-ジメトキシフェニル)メチリデン]-2-{[4-フェニル-5-(3,4,5-トリメトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]チオ}アセトヒドラジドの独自性は、その特定の官能基の組み合わせにあります。これは、明確な化学的および生物学的特性を付与します。複数のメトキシ基の存在に加えて、トリアゾールとヒドラジドの官能基は、さまざまな用途に適した汎用性の高い化合物にします。
類似化合物との比較
Similar Compounds
- **N’-[(E)-(4-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
- **N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
Uniqueness
The uniqueness of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple methoxy groups, along with the triazole and hydrazide functionalities, makes it a versatile compound for various applications.
特性
分子式 |
C28H29N5O7S |
|---|---|
分子量 |
579.6 g/mol |
IUPAC名 |
N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H29N5O7S/c1-36-20-11-17(12-21(37-2)25(20)35)15-29-30-24(34)16-41-28-32-31-27(33(28)19-9-7-6-8-10-19)18-13-22(38-3)26(40-5)23(14-18)39-4/h6-15,35H,16H2,1-5H3,(H,30,34)/b29-15+ |
InChIキー |
WGKLRBOGCGTXAF-WKULSOCRSA-N |
異性体SMILES |
COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-[(4-chloro-2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoate](/img/structure/B11682037.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11682041.png)
![(2Z,5Z)-2-[(3,5-dimethylphenyl)imino]-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B11682053.png)
![N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11682054.png)
![ethyl (2E)-5-(2-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-prop-2-enylindol-3-ylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682058.png)
![2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11682073.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682081.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11682101.png)
![N-(2-cyanophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11682102.png)
![(1E)-1-phenyl-N-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine](/img/structure/B11682107.png)
![Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]-](/img/structure/B11682112.png)



